
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99%
Übersicht
Beschreibung
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (abbreviated as CTFBD) is an organic compound with a molecular weight of 204.51 g/mol. It is a colorless liquid with a melting point of -97.7°C and a boiling point of 50.4°C. CTFBD has a wide range of applications in various fields, including medicine, industrial chemistry, and environmental science.
Wirkmechanismus
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% acts as an oxidizing agent in the synthesis of organic compounds. The mechanism of action involves the oxidation of the 2-chloro-2,2,2-trifluoroethanol to the diol by the trifluoromethanesulfonic anhydride. The oxidation of the diol by the iodine and acetic acid yields 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% as the final product.
Biochemical and Physiological Effects
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has anti-inflammatory and anti-cancer effects. It has also been shown to have an inhibitory effect on the growth of various types of cancer cells. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been found to have an inhibitory effect on the activity of several enzymes, such as cyclooxygenase-2 and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to store and handle. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% are mild and can be easily controlled. However, the use of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% in laboratory experiments also has some limitations. The compound is unstable and can easily decompose if not handled properly. In addition, the reaction conditions used to synthesize 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% can produce byproducts that can interfere with the desired product.
Zukünftige Richtungen
In the future, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in a variety of applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug delivery system for the targeted delivery of drugs to specific tissues or organs. Furthermore, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used as a drug targeting agent to target specific cancer cells or to enhance the efficacy of existing anti-cancer drugs. Finally, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% could be used in the synthesis of biodegradable polymers for use in a variety of medical and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as 1,3-diaryl-2-propenes and 1,3-diaryl-2-thioethers. 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has also been used in the synthesis of other organic compounds, such as 1,3-diaryl-2-thiophenes and 1,3-diaryl-2-imidazolines. In addition, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, 99% has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O2/c11-7(9(12,13)14)8(10(15,16)17)18-5-3-1-2-4-6(5)19-8/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZBTKFTQIMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(C(C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
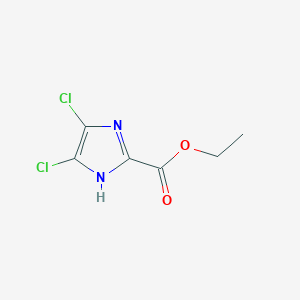

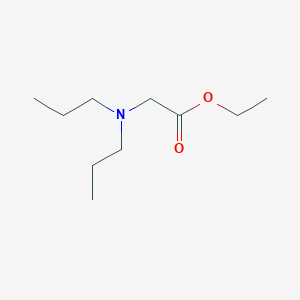
![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)

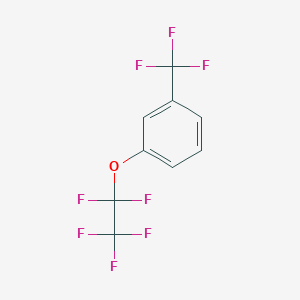
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
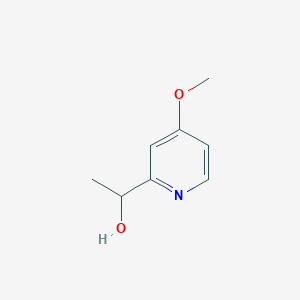
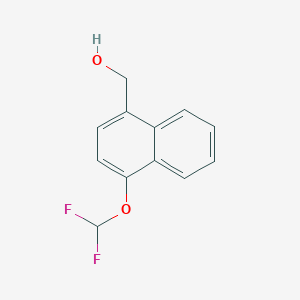


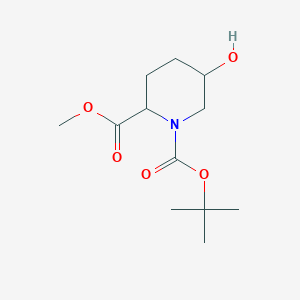
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

